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Compound of Interest

Compound Name: Reactive red 124

Cat. No.: B12382363 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 124, also known by its commercial name Drimarene Brilliant Red K-BL, is a

dichlorotriazine reactive dye. This class of dyes is characterized by its ability to form covalent

bonds with substrates containing hydroxyl or amino groups, such as cellulosic fibers and

proteins. This covalent attachment imparts high wash fastness, making them widely used in the

textile industry. Beyond textiles, the inherent fluorescence of many reactive dyes has led to

their exploration in various scientific and biomedical applications, including as fluorescent

probes for sensing and imaging. A thorough understanding of the photophysical properties of

Reactive Red 124 is crucial for its effective utilization in these advanced applications.

This technical guide provides a comprehensive overview of the key photophysical parameters

of Reactive Red 124 and the experimental protocols for their determination. Due to the limited

availability of specific published data for Reactive Red 124, this guide also draws upon

established principles and data from structurally similar reactive azo dyes to provide a

foundational understanding.

Core Photophysical Properties
The interaction of a dye molecule with light is governed by a set of fundamental photophysical

properties. These parameters dictate the dye's suitability for various applications, from simple

coloration to complex fluorescence-based assays.
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Data Summary

Comprehensive experimental data on the photophysical properties of Reactive Red 124 is not

readily available in the public domain. Therefore, the following table presents a generalized

summary of expected photophysical parameters for a dichlorotriazine reactive azo dye of this

type, based on data from similar compounds. It is strongly recommended that these

parameters be experimentally determined for Reactive Red 124 in the specific solvent and

environmental conditions of interest.

Photophysical Parameter
Typical Value/Range for
Dichlorotriazine Azo Dyes

Significance

Absorption Maximum (λabs) 500 - 540 nm
Wavelength of maximum light

absorption.

Molar Absorptivity (ε) 20,000 - 50,000 M-1cm-1

A measure of how strongly the

dye absorbs light at a given

wavelength.

Emission Maximum (λem) 550 - 600 nm
Wavelength of maximum

fluorescence emission.

Stokes Shift 30 - 60 nm

The difference in wavelength

between the absorption and

emission maxima.

Fluorescence Quantum Yield

(ΦF)
0.01 - 0.2

The efficiency of the

fluorescence process (ratio of

photons emitted to photons

absorbed).

Fluorescence Lifetime (τF) 1 - 5 ns

The average time the molecule

spends in the excited state

before returning to the ground

state.

Experimental Protocols
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Accurate determination of the photophysical properties of Reactive Red 124 requires rigorous

experimental procedures. The following sections detail the methodologies for measuring the

key parameters.

UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum, the wavelength of maximum

absorption (λabs), and the molar absorptivity (ε) of the dye.

Methodology:

Preparation of Stock Solution: Accurately weigh a small amount of Reactive Red 124 and

dissolve it in a suitable solvent (e.g., deionized water, phosphate-buffered saline) to prepare

a stock solution of known concentration (typically in the millimolar range).

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to

obtain concentrations in the micromolar range.

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the same

solvent as used for the dye solutions as a blank to zero the instrument.

Data Acquisition: Record the absorbance spectra of the working solutions over a wavelength

range of at least 300 nm to 700 nm.

Data Analysis:

Identify the wavelength of maximum absorbance (λabs).

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus

concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

Experimental Workflow for UV-Visible Absorption Spectroscopy

Prepare Stock Solution Prepare Serial Dilutions Record UV-Vis Spectra Plot Absorbance vs. Concentration Determine λabs and ε

Click to download full resolution via product page
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Caption: Workflow for determining absorption characteristics.

Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectrum and the

wavelength of maximum emission (λem).

Methodology:

Sample Preparation: Prepare a dilute solution of Reactive Red 124 in the desired solvent.

The absorbance of the solution at the excitation wavelength should be kept low (typically <

0.1) to avoid inner filter effects.

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation

wavelength to the λabs determined from the absorption spectrum.

Data Acquisition: Scan the emission spectrum over a wavelength range starting from just

above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm).

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The

difference between λem and λabs gives the Stokes shift.

Fluorescence Emission Measurement Workflow

Prepare Dilute Solution (A < 0.1) Excite at λabs Record Emission Spectrum Determine λem

Click to download full resolution via product page

Caption: Process for obtaining the fluorescence emission spectrum.

Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence. It is often

determined using a relative method, comparing the fluorescence of the sample to that of a well-

characterized standard.

Methodology:
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Selection of a Standard: Choose a fluorescence standard with a known quantum yield and

with absorption and emission properties similar to Reactive Red 124 (e.g., Rhodamine 6G

or Rhodamine B).

Preparation of Solutions: Prepare a series of solutions of both the standard and Reactive
Red 124 with varying concentrations, ensuring the absorbance at the excitation wavelength

is below 0.1.

Data Acquisition:

Measure the UV-Vis absorbance of all solutions.

Measure the fluorescence emission spectra of all solutions using the same excitation

wavelength and instrument settings.

Data Analysis:

Integrate the area under the emission spectra for both the sample and the standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

The quantum yield of the sample (ΦF,sample) can be calculated using the following

equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the

quantum yield of the standard, m is the slope of the plot of integrated fluorescence

intensity vs. absorbance, and η is the refractive index of the solvent.

Relative Quantum Yield Measurement Workflow
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Sample Preparation

Data Acquisition

Data Analysis

Prepare Sample Solutions

Measure Absorbance Measure Fluorescence

Prepare Standard Solutions

Plot Intensity vs. Absorbance

Integrate Emission Spectra

Calculate Quantum Yield

Click to download full resolution via product page

Caption: Workflow for determining fluorescence quantum yield.

Fluorescence Lifetime Measurement
Fluorescence lifetime (τF) is the average time a molecule remains in the excited state. Time-

Correlated Single Photon Counting (TCSPC) is the most common technique for its

measurement.

Methodology:

Sample Preparation: Prepare a dilute solution of Reactive Red 124 as for fluorescence

spectroscopy.
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Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a

picosecond laser diode) with an excitation wavelength close to the λabs of the dye.

Instrument Response Function (IRF) Measurement: Measure the instrument response

function using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).

Data Acquisition: Acquire the fluorescence decay curve of the sample until a sufficient

number of photons are collected in the peak channel (typically >10,000).

Data Analysis:

Deconvolute the instrument response function from the measured fluorescence decay.

Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence

lifetime(s).

TCSPC Measurement Workflow

Prepare Dilute Sample Acquire Fluorescence Decay

Measure IRF

Deconvolute and Fit Data Determine Lifetime (τF)

Click to download full resolution via product page

Caption: Workflow for fluorescence lifetime measurement.

Factors Influencing Photophysical Properties
It is crucial to recognize that the photophysical properties of Reactive Red 124 are not static

but are influenced by its local environment. Key factors include:

Solvent Polarity: The absorption and emission maxima of many dyes are sensitive to the

polarity of the solvent, a phenomenon known as solvatochromism.
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pH: The protonation state of the dye can significantly alter its electronic structure and,

consequently, its photophysical properties.

Temperature: Temperature can affect non-radiative decay pathways, often leading to a

decrease in fluorescence quantum yield and lifetime at higher temperatures.

Binding to Substrates: Covalent attachment to macromolecules like proteins or cellulose can

alter the local environment of the dye, leading to changes in its photophysical characteristics.

Conclusion
A comprehensive understanding of the photophysical properties of Reactive Red 124 is

essential for its application beyond traditional dyeing, particularly in the fields of biomedical

research and materials science. While specific data for this dye is sparse, the experimental

protocols outlined in this guide provide a robust framework for its thorough characterization. By

carefully measuring the absorption and emission spectra, fluorescence quantum yield, and

lifetime under relevant experimental conditions, researchers can unlock the full potential of this

reactive dye for innovative applications. It is imperative that future studies focus on generating

and publishing a comprehensive set of photophysical data for Reactive Red 124 to facilitate its

broader scientific and technological utilization.

To cite this document: BenchChem. [Photophysical Characterization of Reactive Red 124: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382363#photophysical-characterization-of-
reactive-red-124]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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